molecular formula C20H17N3O3 B8043262 7-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxyphenyl)chromen-2-one

7-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxyphenyl)chromen-2-one

Cat. No.: B8043262
M. Wt: 347.4 g/mol
InChI Key: AZVOHEPWPLNLMH-UHFFFAOYSA-N
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Description

7-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxyphenyl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole ring and the methoxyphenyl group in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxyphenyl)chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving 3,5-dimethyl-1,2,4-triazole and an appropriate halogenated precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the chromen-2-one core, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activities and protein interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxyphenyl)chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activities.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-(1,2,4-Triazol-1-yl)chromen-2-one: Lacks the methoxyphenyl group, resulting in different biological activities.

    3-(4-Methoxyphenyl)chromen-2-one: Lacks the triazole ring, affecting its chemical properties and reactivity.

    7-(3,5-Dimethyl-1,2,4-triazol-1-yl)chromen-2-one: Lacks the methoxyphenyl group, leading to different therapeutic potentials.

Uniqueness

The presence of both the triazole ring and the methoxyphenyl group in 7-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxyphenyl)chromen-2-one makes it unique, as it combines the properties of both functional groups, resulting in enhanced biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12-21-13(2)23(22-12)16-7-4-15-10-18(20(24)26-19(15)11-16)14-5-8-17(25-3)9-6-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVOHEPWPLNLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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